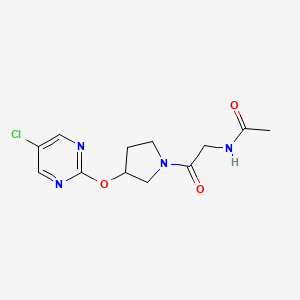

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

This compound is an acetamide derivative featuring a pyrrolidin-1-yl group linked via an ether bond to a 5-chloropyrimidin-2-yl moiety. Its molecular formula is C₁₃H₁₄ClN₅O₃, with a molecular weight of 343.74 g/mol. The structural complexity arises from the pyrimidine heterocycle (a six-membered ring with two nitrogen atoms) and the pyrrolidine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBOZZIOOLZRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-chloropyrimidine-2-ol. This can be achieved through the reaction of 2-chloropyrimidine with a suitable hydroxylating agent under controlled conditions.

Pyrrolidine Substitution: The 5-chloropyrimidine-2-ol is then reacted with pyrrolidine to form the pyrrolidinyl-substituted pyrimidine. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the substitution reaction.

Acetamide Formation: The final step involves the acylation of the pyrrolidinyl-substituted pyrimidine with acetic anhydride or acetyl chloride to introduce the acetamide group. This reaction is typically carried out in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the chlorine substituent to a hydrogen atom or other functional groups.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine analogs, and various substituted pyrimidine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog in the evidence is N-(5-chloropyridin-2-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide (CAS data from ), which replaces the pyrimidine ring with a pyridine (one nitrogen atom). Below is a comparative analysis with other acetamide derivatives:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The target compound’s pyrimidine ring introduces polarity, likely enhancing water solubility compared to pyridine analogs (). However, the chlorinated group may counteract this by increasing hydrophobicity.

- Stability: The ether linkage in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., ’s cyanoacetamides, which are prone to hydrolysis).

Research Implications and Gaps

- Biological Activity: Pyrimidine derivatives are often kinase inhibitors or antiviral agents.

- Safety Profile : The absence of toxicity data necessitates further testing. The chlorinated group may pose environmental persistence concerns (similar to ’s hazard warnings).

Biological Activity

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyrimidine moiety, a pyrrolidine ring, and an acetamide functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.8 g/mol. The structure includes several functional groups that enhance its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN4O3 |

| Molecular Weight | 360.8 g/mol |

| Purity | Typically 95% |

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the chloropyrimidine ring is particularly noteworthy, as halogenated pyrimidines have been associated with enhanced lipophilicity and cellular permeability, which are critical for biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. For instance, a study screened various N-substituted phenyl chloroacetamides against Gram-positive and Gram-negative bacteria, revealing that compounds with halogen substitutions showed enhanced activity against pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Potential

The biological activity of chloropyrimidine derivatives has also been investigated in the context of cancer therapy. Compounds featuring similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study involving twelve newly synthesized N-substituted phenyl chloroacetamides showed promising results against E. coli, S. aureus, and C. albicans. The compounds were evaluated using quantitative structure–activity relationship (QSAR) analysis, confirming their compliance with Lipinski's rule of five, indicating good bioavailability .

- Cytotoxicity in Cancer Cells : Research on chloropyrimidine compounds indicated that specific substitutions could enhance cytotoxicity against cancer cell lines. For example, derivatives containing a pyrrolidine ring were found to inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.